

Application Notes and Protocols: Bis-Tris Buffer in Nucleic Acid Electrophoresis

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Introduction

Electrophoresis is a fundamental technique for the separation of nucleic acids. The choice of buffer system is critical as it influences the resolution, migration speed, and stability of DNA and RNA molecules. While Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) are the most commonly used buffers for agarose and polyacrylamide gel electrophoresis, Bis-Tris-based buffer systems offer a compelling alternative, particularly for high-resolution separation of small to medium-sized nucleic acid fragments.[1] This application note provides a comprehensive overview of the principles, applications, and protocols for using Bis-Tris buffer in nucleic acid electrophoresis.

Principles of Bis-Tris Buffer Systems

Bis-Tris, [bis(2-hydroxyethyl)amino]tris(hydroxymethyl)methane, is a zwitterionic buffer with a pKa of approximately 6.5 at 25°C, providing an effective buffering range of 5.8 to 7.2.[2] This near-neutral pH operating condition is a key advantage over traditional TAE (pH ~8.3) and TBE (pH ~8.3) buffers. The lower pH of the Bis-Tris system minimizes the potential for acid-induced degradation of nucleic acids, which can be a concern during long electrophoresis runs or when recovering fragments for downstream applications.

The lower conductivity of Bis-Tris buffers compared to TAE and TBE also results in reduced heat generation during electrophoresis. This allows for the use of higher voltages, leading to

shorter run times without compromising gel integrity or resolution. The reduced background current in Bis-Tris systems can also contribute to clearer visualization of nucleic acid bands.[1]

Advantages of Bis-Tris Buffer in Nucleic Acid Electrophoresis

The use of Bis-Tris buffer for the separation of DNA and RNA offers several advantages over conventional buffer systems:

- **Enhanced Resolution of Small Nucleic Acid Fragments:** The near-neutral pH and lower ionic strength of Bis-Tris buffers can provide sharper bands and improved resolution of smaller DNA and RNA fragments (< 2 kb) compared to TAE and TBE.[3][4][5]
- **Increased Nucleic Acid Stability:** The milder pH environment of Bis-Tris buffers helps to maintain the integrity of nucleic acids during electrophoresis, which is particularly important for sensitive samples or when the nucleic acids are to be used in downstream applications.
- **Faster Run Times:** Due to lower conductivity and reduced heat generation, higher voltages can be applied, significantly decreasing the time required for separation.
- **Versatility:** Bis-Tris buffers are compatible with both agarose and polyacrylamide gel matrices, making them suitable for a wide range of nucleic acid separation applications.[1]

Data Presentation: Comparative Overview of Electrophoresis Buffers

The following table summarizes the key properties and recommended applications of Bis-Tris, TAE, and TBE buffers for nucleic acid electrophoresis.

Property	Bis-Tris Buffer	TAE Buffer	TBE Buffer
Buffering Agent	Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane	Tris-acetate	Tris-borate
Typical pH	6.5 - 7.0	8.3	8.3
Buffering Capacity	Good	Low	High
Conductivity	Low	High	High
Resolution of Small Fragments (<2kb)	Excellent	Good	Very Good
Resolution of Large Fragments (>10kb)	Good	Excellent	Fair
DNA/RNA Stability	Excellent	Good	Good
Suitability for Downstream Enzymatic Reactions	Good (purification recommended)	Excellent	Poor (borate can be inhibitory)
Typical Running Voltage	High (e.g., 10-15 V/cm)	Low (e.g., 5-8 V/cm)	Low (e.g., 5-8 V/cm)

Experimental Protocols

Preparation of Bis-Tris Buffers and Reagents

5.1.1. 10X Bis-Tris Running Buffer (pH 6.5)

Component	For 1 Liter
Bis-Tris	209.2 g
1 M HCl	Adjust to pH 6.5
Nuclease-free water	To 1 L

Dissolve the Bis-Tris in 800 mL of nuclease-free water. Adjust the pH to 6.5 with concentrated HCl. Bring the final volume to 1 L with nuclease-free water. Sterilize by autoclaving or filtration.

5.1.2. 6X DNA Loading Dye for Bis-Tris Gels

Component	For 10 mL
Glycerol	3 mL
1 M Bis-Tris, pH 6.5	0.6 mL
0.5 M EDTA, pH 8.0	1.2 mL
Bromophenol Blue	25 mg
Xylene Cyanol FF	25 mg
Nuclease-free water	To 10 mL

Store at 4°C.

Protocol for Agarose Gel Electrophoresis of DNA

This protocol is a starting point for the separation of DNA fragments in the range of 100 bp to 10 kb. Optimization of gel percentage and running conditions may be required for specific applications.

- Prepare a 1X Bis-Tris running buffer by diluting the 10X stock solution with nuclease-free water.
- Cast an agarose gel of the desired percentage (e.g., 1-2%) using 1X Bis-Tris running buffer. Ensure the agarose is completely dissolved before casting. A fluorescent nucleic acid stain (e.g., ethidium bromide or a safer alternative) can be added to the molten agarose.
- Submerge the gel in an electrophoresis tank containing 1X Bis-Tris running buffer.
- Prepare the DNA samples by mixing 5 parts of the sample with 1 part of 6X DNA loading dye.
- Load the samples into the wells of the gel. Include a DNA ladder for size estimation.

- Connect the electrophoresis unit to a power supply and run the gel at a constant voltage. For a standard mini-gel, a starting point of 10-15 V/cm of the gel length is recommended.
- Monitor the migration of the tracking dyes. Bromophenol blue migrates at approximately the same rate as a 300 bp DNA fragment in a 1% agarose gel.[\[6\]](#)
- Visualize the DNA bands under UV or blue light, depending on the stain used.

Protocol for Denaturing RNA Electrophoresis

For accurate size determination of RNA, it is crucial to perform electrophoresis under denaturing conditions to prevent the formation of secondary structures.

- Prepare a 1X MOPS buffer (0.2 M MOPS, 50 mM sodium acetate, 10 mM EDTA, pH 7.0) with nuclease-free water.
- Prepare a 1.2% denaturing agarose gel. In a fume hood, add 1.2 g of agarose to 72 mL of nuclease-free water and microwave until dissolved. Cool to 60°C and then add 10 mL of 10X MOPS buffer and 18 mL of 37% formaldehyde.[\[7\]](#)[\[8\]](#)
- Cast the gel and allow it to solidify in the fume hood.
- Submerge the gel in an electrophoresis tank containing 1X MOPS buffer.
- Prepare the RNA samples. To 1-3 µg of RNA, add 3 volumes of formaldehyde loading dye (e.g., containing formamide, formaldehyde, and a tracking dye). Heat at 65-70°C for 5-15 minutes and then place on ice.[\[7\]](#)
- Load the samples and an RNA ladder onto the gel.
- Run the gel at a constant voltage of 5-6 V/cm.[\[7\]](#)
- Stain the gel with a fluorescent dye suitable for RNA and visualize the bands.

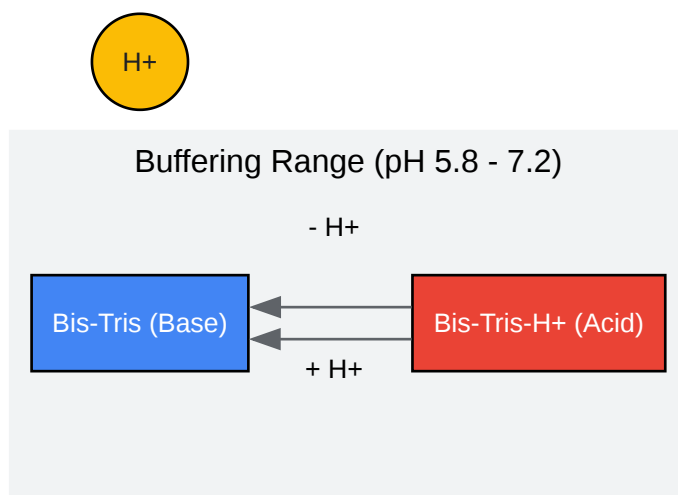
Downstream Applications

Nucleic acids separated using a Bis-Tris buffer system can be used in various downstream applications. However, as with any buffer component, it is advisable to purify the DNA or RNA

from the gel slice before proceeding with enzymatic reactions.

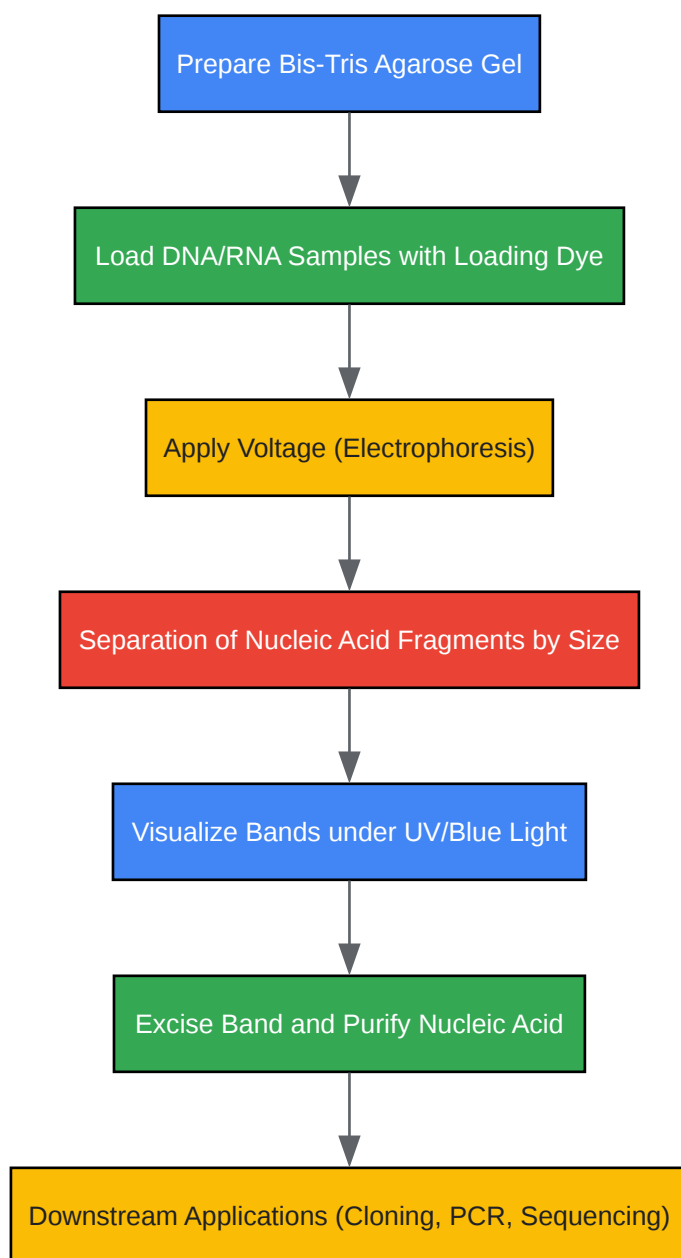
- Cloning: For applications such as ligation and transformation, it is recommended to use a gel extraction kit to purify the DNA fragment of interest. This will remove any residual buffer components that might interfere with the activity of ligase or other enzymes.[9]
- PCR: Purified DNA fragments can be readily used as templates for PCR.
- Sequencing: For optimal results in Sanger or next-generation sequencing, a thorough purification of the DNA is essential to remove any potential inhibitors.[10]

Visualizations



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Caption: Chemical equilibrium of the Bis-Tris buffer system.



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Caption: Experimental workflow for nucleic acid electrophoresis.

Buffer System	Property
	Bis-Tris
	TAE
	TBE

pH	6.5-7.0
	~8.3
	~8.3

Small Fragment Resolution	Excellent
	Good
	Very Good

Nucleic Acid Stability	Excellent
	Good
	Good

Downstream Compatibility	Good (with purification)
	Excellent
	Poor

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Caption: Comparison of key buffer system properties.

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